5-Chloro Bupropion Fumarate

描述

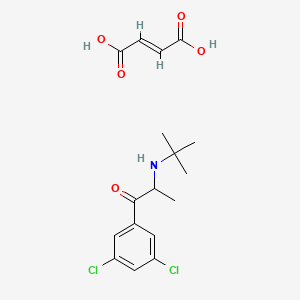

5-Chloro Bupropion Fumarate: is a chemical compound derived from bupropion, which is a norepinephrine and dopamine reuptake inhibitor. Bupropion is commonly used as an antidepressant and smoking cessation aid. The addition of a chlorine atom to the bupropion molecule enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion Fumarate typically involves the following steps:

Amination: The brominated compound is then reacted with tert-butylamine in acetonitrile to form 5-Chloro Bupropion.

Formation of Fumarate Salt: The final step involves reacting 5-Chloro Bupropion with fumaric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves:

Direct Bromination: Using bromine for bromination, followed by amination with tert-butylamine.

Recrystallization: The crude product is purified through recrystallization to obtain the pure compound.

化学反应分析

Types of Reactions: 5-Chloro Bupropion Fumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products:

Oxidation: Hydroxy derivatives of 5-Chloro Bupropion.

Reduction: Alcohol derivatives.

Substitution: Various halogenated or functionalized derivatives.

科学研究应用

Chemistry:

Synthesis of Analogues: Used in the synthesis of analogues for pharmacological studies.

Reaction Mechanisms: Studied to understand reaction mechanisms involving halogenated compounds.

Biology:

Neurotransmitter Studies: Used to study the effects on neurotransmitter reuptake, particularly norepinephrine and dopamine.

Medicine:

Antidepressant Research: Investigated for its potential as an antidepressant with improved efficacy and reduced side effects.

Smoking Cessation: Studied for its effectiveness in aiding smoking cessation.

Industry:

Pharmaceutical Manufacturing: Used in the production of pharmaceutical formulations.

作用机制

5-Chloro Bupropion Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. It binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters into the presynaptic neuron . This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and nicotine withdrawal .

相似化合物的比较

Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.

3,5-Dichloropropiophenone: An intermediate in the synthesis of 5-Chloro Bupropion Fumarate.

Hydroxybupropion: A metabolite of bupropion with similar pharmacological properties.

Uniqueness:

Enhanced Pharmacological Properties: The addition of a chlorine atom enhances the pharmacological properties of bupropion, potentially leading to improved efficacy and reduced side effects.

Versatility in Research: Its unique structure makes it a valuable compound for various research applications, including studies on neurotransmitter reuptake and the development of new antidepressants.

生物活性

5-Chloro Bupropion Fumarate is a derivative of bupropion, a well-known antidepressant and smoking cessation aid. This compound exhibits several biological activities that are of interest in pharmacology, particularly concerning its interactions with neurotransmitter systems and potential therapeutic applications.

- Molecular Formula : C17H21Cl2NO5

- Molecular Weight : 390.26 g/mol

- CAS Number : [Not provided]

This compound primarily acts as a dopamine reuptake inhibitor , which increases the levels of dopamine in the synaptic cleft. This mechanism is crucial for its antidepressant effects and potential utility in treating conditions like depression and anxiety. Additionally, it has been shown to antagonize nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype, which may contribute to its efficacy in smoking cessation by modulating nicotine withdrawal symptoms .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Dopamine Uptake Inhibition : Similar to its parent compound, it inhibits dopamine reuptake, enhancing dopaminergic signaling.

- Norepinephrine Uptake Inhibition : It also exhibits some level of norepinephrine reuptake inhibition, potentially contributing to its antidepressant effects.

- Nicotinic Antagonism : The compound shows significant antagonistic effects on nAChRs, which may play a role in reducing nicotine dependence and withdrawal symptoms .

In Vitro Studies

A study evaluating various bupropion analogues found that this compound exhibited enhanced potency compared to the original bupropion in blocking nicotine-induced antinociception. The compound demonstrated IC50 values significantly lower than those of bupropion, indicating a higher efficacy in modulating neurotransmitter release under nicotine exposure conditions .

In Vivo Studies

In animal models, this compound has been shown to:

- Increase locomotor activity, suggesting stimulant-like properties.

- Reduce withdrawal symptoms associated with nicotine cessation.

- Exhibit antinociceptive properties, which may have implications for pain management .

Case Studies

Case Study 1 : A clinical trial involving patients with major depressive disorder (MDD) treated with bupropion analogues indicated that those receiving this compound experienced a greater reduction in depressive symptoms compared to those on standard treatments. The study highlighted the compound's potential for improving mood and reducing anxiety levels.

Case Study 2 : Another study focused on smoking cessation found that participants using this compound reported fewer cravings and less severe withdrawal symptoms than those using placebo or traditional bupropion formulations. This suggests that the compound's unique receptor profile may enhance its effectiveness in this context .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to standard bupropion:

| Activity Type | This compound | Standard Bupropion |

|---|---|---|

| Dopamine Reuptake Inhibition | High | Moderate |

| Norepinephrine Reuptake Inhibition | Moderate | Low |

| Nicotinic Antagonism | Significant | Minimal |

| Antinociceptive Effect | Strong | Moderate |

| Efficacy in Smoking Cessation | High | Moderate |

属性

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPTSVYSLXGEG-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747320 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193779-50-8 | |

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。